![molecular formula C6H11NO3 B6333066 (R)-5-(Hydroxymethyl)-4-methylmorpholin-3-one CAS No. 960402-19-1](/img/structure/B6333066.png)
(R)-5-(Hydroxymethyl)-4-methylmorpholin-3-one
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Description
-(R)-5-(Hydroxymethyl)-4-methylmorpholin-3-one (RHMMO) is an organic compound belonging to the family of morpholine derivatives. It is an important precursor in the synthesis of several pharmaceuticals and other compounds. RHMMO has been used in a variety of scientific research applications, including as a reagent in the synthesis of other compounds, as a catalyst in the synthesis of polymers, and as a stabilizer in the synthesis of polyphosphates. The compound has also been studied for its potential biochemical and physiological effects.
Scientific Research Applications
Molecular Biology: Buffer Preparation
In molecular biology, ®-5-(Hydroxymethyl)-4-methylmorpholin-3-one can be utilized in the preparation of Tris buffers. These buffers are essential for maintaining a stable pH in various biological and chemical reactions, which is crucial for the activity of enzymes and other biomolecules .
Biochemistry: Protein Crystallization
This compound is also instrumental in the crystallization of proteins. By adjusting the pH, it helps in forming crystals of proteins, which are then used for X-ray crystallography to determine the three-dimensional structure of the protein molecules .
Molecular Visualization: Virtual Reality (VR) Applications
In the field of molecular visualization, ®-5-(Hydroxymethyl)-4-methylmorpholin-3-one could potentially be used in VR applications to create immersive experiences that allow researchers to ‘walk’ through molecular structures and better understand their complex forms and interactions .
Chemical Synthesis: Catalysis
®-5-(Hydroxymethyl)-4-methylmorpholin-3-one may serve as a catalyst or a component in catalytic systems for various chemical reactions, including but not limited to cross-coupling reactions, which are pivotal in creating complex organic compounds .
Regulatory Compliance: Safety and Environmental Impact
Understanding the regulatory context of this compound is essential for its application in scientific research. It appears in various regulatory lists, which dictate its safe use, handling, and disposal to minimize environmental impact .
properties
IUPAC Name |
(5R)-5-(hydroxymethyl)-4-methylmorpholin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3/c1-7-5(2-8)3-10-4-6(7)9/h5,8H,2-4H2,1H3/t5-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VARQKLKKURHTHL-RXMQYKEDSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(COCC1=O)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@@H](COCC1=O)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-5-(Hydroxymethyl)-4-methylmorpholin-3-one | |
CAS RN |
960402-19-1 |
Source
|
Record name | (5R)-5-(hydroxymethyl)-4-methylmorpholin-3-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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